(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that features a fused pyrido-pyrimidine ring system and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido-Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately via a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone. This pyrazole intermediate is then coupled with the pyrido-pyrimidine core using a cross-coupling reaction, such as a Suzuki or Heck reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine): Similar core structure but lacks the pyrazole moiety.
(2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine): Contains a cyclopenta-pyrimidine ring system.
(5,7-Dimethyl-2,4-dioxo-1,3-diphenyl-1H,2H,3H,4H-pyrano[2,3-d]pyrimidin-8-ium dihydrogen phosphate): Features a pyrano-pyrimidine ring system.
Uniqueness
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: is unique due to its combination of a pyrido-pyrimidine core with a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-16(10-21-23(13)15-5-3-2-4-6-15)18(24)22-8-7-17-14(11-22)9-19-12-20-17/h2-6,9-10,12H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDYVYCMDGXIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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